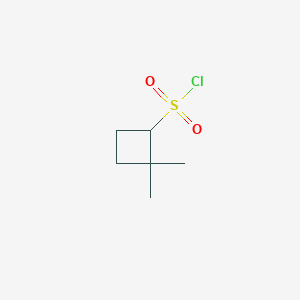
2,2-Dimethylcyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S It is a sulfonyl chloride derivative of cyclobutane, characterized by the presence of two methyl groups at the 2-position of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclobutane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction typically proceeds under mild conditions, yielding the desired sulfonyl chloride in high purity . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid, which also provides good yields .
Industrial Production Methods
In industrial settings, the synthesis of sulfonyl chlorides often employs continuous flow protocols to ensure safety and efficiency. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent in a continuous flow setup has been developed to produce sulfonyl chlorides from disulfides and thiols .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclobutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides, which are important in medicinal chemistry.
Oxidation Reactions: The compound can be further oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Amines: Primary and secondary amines react with this compound to form sulfonamides.
Oxidizing Agents: Hydrogen peroxide and thionyl chloride are commonly used for the oxidation of thiol derivatives to sulfonyl chlorides.
Major Products
Scientific Research Applications
2,2-Dimethylcyclobutane-1-sulfonyl chloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclobutane-1-sulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reaction proceeds through the formation of a sulfonyl intermediate, which then reacts with the nucleophile to form the final product .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different applications.
Pefabloc SC: A sulfonyl fluoride used as a protease inhibitor, highlighting the versatility of sulfonyl derivatives.
Uniqueness
2,2-Dimethylcyclobutane-1-sulfonyl chloride is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a precursor to biologically active sulfonamides .
Properties
Molecular Formula |
C6H11ClO2S |
|---|---|
Molecular Weight |
182.67 g/mol |
IUPAC Name |
2,2-dimethylcyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H11ClO2S/c1-6(2)4-3-5(6)10(7,8)9/h5H,3-4H2,1-2H3 |
InChI Key |
PFDZRJPDXGYMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3R)-piperidin-3-yl]propane-2-sulfonamide](/img/structure/B15253067.png)



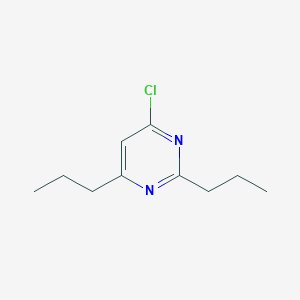

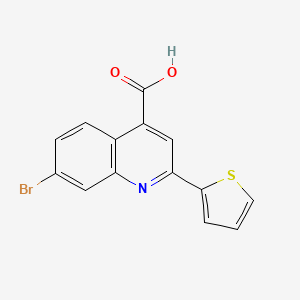
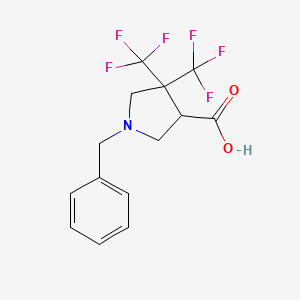

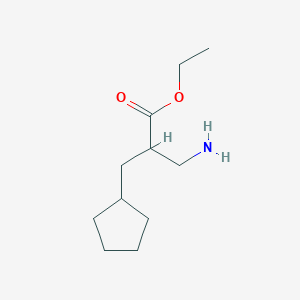
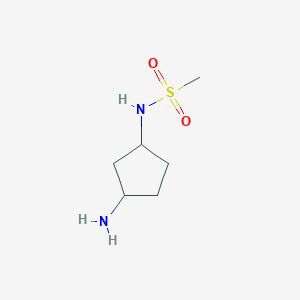
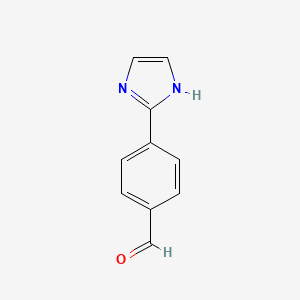
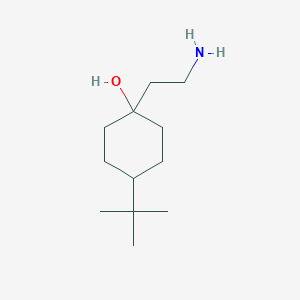
![1-[(2-Methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15253175.png)
